molecular formula C20H21FN2O2 B11510561 N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzamide

N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzamide

Cat. No.: B11510561
M. Wt: 340.4 g/mol
InChI Key: CGPYXDJNJSGPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The fluoro and dimethyl substitutions are introduced through specific reagents and conditions during the synthesis process. The final step involves the coupling of the indole derivative with 2-methoxybenzoyl chloride to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, leading to modulation of cellular processes. The fluoro and methoxy groups enhance the compound’s binding affinity and specificity towards these targets . The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzamide is unique due to its specific substitution pattern on the indole ring and the presence of the methoxybenzamide moiety. These structural features contribute to its distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C20H21FN2O2

Molecular Weight

340.4 g/mol

IUPAC Name

N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzamide

InChI

InChI=1S/C20H21FN2O2/c1-12-8-9-16(21)18-14(13(2)23-19(12)18)10-11-22-20(24)15-6-4-5-7-17(15)25-3/h4-9,23H,10-11H2,1-3H3,(H,22,24)

InChI Key

CGPYXDJNJSGPLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C(=C(N2)C)CCNC(=O)C3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.